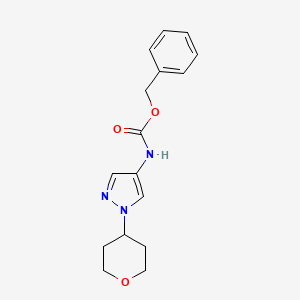

benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[1-(oxan-4-yl)pyrazol-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-16(22-12-13-4-2-1-3-5-13)18-14-10-17-19(11-14)15-6-8-21-9-7-15/h1-5,10-11,15H,6-9,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAGPKIUECSBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using a platinum catalyst.

Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Coupling of the Tetrahydropyran and Pyrazole Rings: The tetrahydropyran and pyrazole rings can be coupled using a suitable coupling reagent, such as carbonyldiimidazole (CDI), to form the desired product.

Industrial Production Methods

Industrial production of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize by-products and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with alcohol or amine functionalities.

Substitution: Substituted benzyl or pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate can be characterized by its unique structural components:

- Benzyl Group : Provides hydrophobic characteristics and enhances biological activity.

- Tetrahydro-2H-Pyran Ring : Imparts stability and influences the compound's interaction with biological targets.

- Pyrazole Moiety : Known for its diverse pharmacological properties.

The molecular formula is with a molecular weight of 257.33 g/mol. The compound is often synthesized through multi-step organic reactions involving the formation of the pyrazole ring, introduction of the benzyl group, and attachment of the tetrahydro-2H-pyran ring.

Medicinal Chemistry

Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate has been investigated for its potential as a pharmacophore in drug design. The pyrazole derivatives are known to exhibit a wide range of biological activities:

- Antimicrobial Activity : Research has shown that certain pyrazole derivatives possess significant antibacterial and antifungal properties, making them candidates for new antimicrobial agents .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

- Anticancer Potential : Pyrazole derivatives have been studied for their anticancer effects, particularly in inhibiting tumor growth through various mechanisms .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be used to create more complex compounds through various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.

Biochemical Research

In biochemical assays, benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate can be utilized to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical processes .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of pyrazole derivatives demonstrated that compounds similar to benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate exhibited significant activity against Gram-positive bacteria. The results indicated that modifications to the pyrazole structure could enhance efficacy against resistant strains .

Case Study 2: Anticancer Properties

Research focused on the anticancer effects of pyrazole derivatives revealed that certain compounds targeting specific cancer cell lines showed promising results. The mechanism involved the inhibition of cell proliferation and induction of apoptosis, suggesting a potential pathway for therapeutic development based on benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate .

Mechanism of Action

The mechanism of action of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include coumarin-pyrimidinone hybrids (e.g., compounds 4i and 4j from ) and other pyrazole-carbamate derivatives.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Solubility and Bioavailability The tetrahydro-2H-pyran group in the target compound introduces a saturated oxygen-containing ring, likely improving aqueous solubility compared to purely aromatic analogs like ethyl (1-phenyl-1H-pyrazol-4-yl)carbamate.

Synthetic Complexity

- The target compound’s synthesis likely involves coupling a tetrahydro-2H-pyran-substituted pyrazole with benzyl chloroformate, a standard carbamate-forming reaction. In contrast, compounds 4i and 4j require multi-step heterocyclic condensations (e.g., tetrazolyl and coumarin integration), increasing synthetic complexity .

Biological Activity While specific data for the target compound is scarce, benzyl carbamates are known for delayed hydrolysis, enabling sustained drug release. This contrasts with ethyl carbamates, which hydrolyze faster. Compounds 4i and 4j exhibit antimicrobial activity attributed to their coumarin moieties, a feature absent in the target compound .

Stability and Reactivity

- The tetrahydro-2H-pyran group may confer conformational rigidity, reducing metabolic degradation. Conversely, the thione group in compound 4j enhances redox stability but may limit compatibility with electrophilic environments .

Research Findings and Limitations

- Pharmacological Data Gap : Direct biological studies on the target compound are absent in the provided evidence; inferences are drawn from structural analogs.

- Contradictions : While tetrahydro-2H-pyran is generally solubility-enhancing, steric hindrance from the benzyl carbamate may offset this benefit compared to smaller carbamates (e.g., methyl or ethyl).

Biological Activity

Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a tetrahydropyran moiety, which contributes to its unique chemical properties. The synthesis commonly involves the reaction of benzyl chloroformate with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in the presence of a base like triethylamine, typically conducted in dichloromethane at room temperature.

The precise mechanism of action for benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is not fully elucidated. However, it is believed to interact with various biological targets through:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions may modulate the activity of target enzymes or receptors, leading to various pharmacological effects.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antitumor effects : Some pyrazole derivatives have shown significant inhibition of cancer cell proliferation in vitro, particularly against human tumor cell lines such as HeLa and HCT116 .

- Antimicrobial activity : Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyrazole family. Here are some notable findings:

Comparative Analysis

To understand the uniqueness of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Benzyl carbamate | Lacks pyrazole and tetrahydropyran moieties | Limited bioactivity |

| Tetrahydro-2H-pyran derivatives | Contains tetrahydropyran; lacks pyrazole ring | Moderate activity against certain pathogens |

| 1H-Pyrazol derivatives | Contains pyrazole ring; lacks tetrahydropyran moiety | Notable anticancer properties |

This comparison highlights that the combination of both structural features in benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate may provide enhanced biological activity compared to its analogues.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate, and how can intermediates be characterized?

- Methodological Answer : A common approach involves coupling a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine precursor with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water). Key intermediates, such as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid derivatives, should be purified via column chromatography and characterized using -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. For example, tert-butyl carbamate analogs (e.g., tert-butyl (1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate) have been synthesized using similar strategies, with sodium hydride as a base in THF .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for molecular weight confirmation. Purity can be assessed via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Structural validation should include - and -NMR to confirm the presence of the tetrahydro-2H-pyran-4-yl group (e.g., characteristic multiplet signals for the pyran oxygen atom and pyrazole protons). X-ray crystallography, using programs like SHELXL , may resolve ambiguities in stereochemistry or regiochemistry.

Q. How can researchers optimize reaction yields during carbamate formation?

- Methodological Answer : Yield optimization often involves controlling reaction temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of benzyl chloroformate), and solvent choice (e.g., THF for solubility). Monitoring via TLC or in-situ IR spectroscopy helps track reaction progress. For example, tert-butyl carbamate analogs achieved 70–85% yields under similar conditions .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran-4-yl substituent influence the compound’s reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The pyran group’s steric bulk and electron-donating ether oxygen may hinder electrophilic substitution at the pyrazole ring. Computational modeling (DFT) can predict reactive sites, while experimental studies (e.g., Suzuki-Miyaura coupling) using palladium catalysts may reveal regioselectivity trends. Structural analogs, such as 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, show reduced reactivity at the pyrazole C-5 position due to steric effects .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping pyran and benzyl protons) can be resolved via 2D NMR techniques (COSY, HSQC, HMBC) to assign connectivity. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation. In cases of tautomerism (e.g., pyrazole ring proton shifts), variable-temperature NMR or deuterium exchange experiments clarify dynamic behavior .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C, monitored via HPLC, identify degradation pathways (e.g., carbamate hydrolysis to the free amine). Kinetic analysis (Arrhenius plots) predicts shelf-life. For related carbamates, degradation rates increase significantly above pH 10 due to hydroxide ion attack on the carbonyl group .

Key Research Considerations

- Synthetic Reproducibility : Ensure anhydrous conditions during carbamate formation to prevent hydrolysis.

- Regulatory Compliance : Use high-purity reagents (≥97%) to minimize byproducts, as specified in safety data sheets .

- Advanced Applications : Explore the compound’s utility as a building block for kinase inhibitors or GPCR ligands, leveraging its pyrazole-carbamate scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.